molecular formula C30H29N4O4+ B178226 Picrasidine S CAS No. 112503-87-4

Picrasidine S

Cat. No. B178226
M. Wt: 509.6 g/mol
InChI Key: ZHIAAGUQJJWYBK-UHFFFAOYSA-O
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Description

Picrasidine S is a compound that is confirmed by NMR . It is a type of alkaloid .

Scientific Research Applications

  • Anti-Inflammatory, Antibacterial, and Anticancer Effects

    • Field : Pharmacology
    • Application Summary : Picrasma quassioides and its extracts have shown good therapeutic properties against several diseases, including anti-inflammatory, antibacterial, and anticancer effects .
    • Methods of Application : The dried branches and leaves of P. quassioides may be ingested or used as an externally applied medicine .
    • Results : The plant has been used in traditional Asian medicine for its therapeutic properties, but specific quantitative data or statistical analyses are not provided in the source .
  • Synthesis of Bis-β-carboline Alkaloids

    • Field : Organic Chemistry
    • Application Summary : Picrasidines G, S, R, and T, which are bis-β-carboline alkaloids, have been synthesized from Picrasma quassioides .
    • Methods of Application : The synthesis of these alkaloids was achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids .
    • Results : The successful application of iridium-catalyzed C–H borylation on β-carboline substrates enabled the site-selective C-8 functionalization for efficient synthesis and structural diversification of this family of natural products .
  • Synthesis of ITHQ-type bis-β-carboline Alkaloids

    • Field : Organic Chemistry
    • Application Summary : Picrasidines G, S, R, and T, which are bis-β-carboline alkaloids, have been synthesized from Picrasma quassioides . These alkaloids feature an indolotetrahydroquinolizinium (ITHQ) skeleton .
    • Methods of Application : The synthesis of these alkaloids was achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This suggests that this remarkable aza-[4 + 2] cycloaddition might be involved in the biosynthetic pathway .
    • Results : The successful application of iridium-catalyzed C–H borylation on β-carboline substrates enabled the site-selective C-8 functionalization for efficient synthesis and structural diversification of this family of natural products .
  • Inhibition of HNSCC Cell Motility, Migration, and Invasion

    • Field : Oncology
    • Application Summary : Picrasidine J, a derivative of Picrasidine S, has been found to significantly inhibit head and neck squamous cell carcinoma (HNSCC) cell motility, migration, and invasion .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results : Picrasidine J inhibited the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail . It also reduced the expression of the serine protease KLK-10 .
  • Synthesis of 1,4-Diketone Linker Alkaloids

    • Field : Organic Chemistry
    • Application Summary : Picrasidine R, a derivative of Picrasidine S, possesses a 1,4-diketone linker between two β-carboline fragments .
    • Methods of Application : The synthesis of picrasidine R was accomplished by the thiazolium-catalyzed Stetter reaction .
    • Results : The successful application of this method enabled the efficient synthesis and structural diversification of this family of natural products .
  • Anti-Malaria Activity

    • Field : Pharmacology
    • Application Summary : β-Carboline alkaloids, which include Picrasidine S, have been discovered to possess diverse biological activities, such as anti-malaria .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results : The anti-malaria activity of these alkaloids has been recognized, but specific quantitative data or statistical analyses are not provided in the source .

properties

IUPAC Name

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAAGUQJJWYBK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N4O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picrasidine S

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K KOIKE, T OHMOTO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
… The 1H-NMR spectrum of picrasidine-S hydrochloride (2) in DMSO-d6, analyzed by the use of'1-1-1-H COSY, showed four methoxyl signals at (5 4.01, 4.04, 4.11, and 4.14 (each 3H, s), …
Number of citations: 22 www.jstage.jst.go.jp
T Shen, Y Tao, B Liu, D Kong… - … Chemistry & High …, 2023 - ingentaconnect.com
… for experimental validation, picrasidine S was identi- … predict the interaction mode of picrasidine S and p38α, indicating … and experimental validation, picrasidine S was identified as a …
Number of citations: 1 www.ingentaconnect.com
GH SHI - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
… quassioides and identified as picrasidine F (1), picrasidine G (2), and picrasidine S (3). Compound 1 showed selective cytotoxicity to HeLa cell, while compounds 2 and 3 showed the …
Number of citations: 11 pesquisa.bvsalud.org
H Hu, C Hu, J Peng, AK Ghosh, A Khan… - Frontiers in …, 2021 - frontiersin.org
… aureus, whereas only β-carboline-1-carboxylic acid and picrasidine S were active against E. coli. Here, the good antimicrobial activity of 18 chemicals was reported for the first time. …
Number of citations: 6 www.frontiersin.org
Q Wang, F Guo, J Wang, X Lei - Chemical Science, 2023 - pubs.rsc.org
… Picrasidine S (2) showed stronger cytotoxicity against THP-1 and HepG2 (IC 50 = 3.3–5.5 μM) compared to MCF-7 and A375 (IC 50 = 15.9–20.4 μM). In contrast, 11f and 11g showed …
Number of citations: 5 pubs.rsc.org
K Koike, T Ohmoto, T Higuchi - Phytochemistry, 1987 - Elsevier
… of alkali caused the expected shifts to the absorption of a #Lcarboiine anhydro-base f&,,,, 231,257, 28 1,340, and 420 nm) [l-4], a UV characteristic similar to that of (+)-picrasidine-S …
Number of citations: 23 www.sciencedirect.com
J Lee, YX Gong, H Jeong, H Seo… - Experimental and …, 2021 - spandidos-publications.com
Picrasma quassioides (D. Don) Benn is an Asian shrub with a considerable history of traditional medicinal use. P. quassioides and its extracts exhibit good therapeutic properties …
Number of citations: 9 www.spandidos-publications.com
JL Han, TM Lv, SJ Song, XX Huang - Biochemical Systematics and …, 2023 - Elsevier
The previous study on Picrasma quassioides has indicated that β-carboline alkaloids are a class of unique structure from it, and exhibit chemotaxonomic significance and characterize …
Number of citations: 2 www.sciencedirect.com
J Sapi, G Massiot - The Alkaloids: Chemistry and Pharmacology, 1995 - Elsevier
Publisher Summary This chapter discusses that indole is a reactive nucleus prone to dimerization when it is isolated or a part of tryptamine or tryptophan, which themselves are reactive …
Number of citations: 7 www.sciencedirect.com
C Qian-Wen, Y Xiao, L Xiao-Qian, L Yao-Hua… - Phytochemistry, 2022 - Elsevier
Picrasma quassioides, a member of the Simaroubaceae family, is the subject of research in numerous pharmacological and chemical studies. This plant mainly contains alkaloids, …
Number of citations: 6 www.sciencedirect.com

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